molecular formula C5H9NO2S B2476867 Pent-4-yne-1-sulfonamide CAS No. 1565108-36-2

Pent-4-yne-1-sulfonamide

Cat. No.: B2476867
CAS No.: 1565108-36-2
M. Wt: 147.19
InChI Key: KDSNTFJJJGFTHC-UHFFFAOYSA-N
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Description

Pent-4-yne-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a pent-4-yne chain. This compound is of interest due to its unique structural features, which combine the reactivity of an alkyne with the functional versatility of a sulfonamide group. The molecular formula of this compound is C5H9NO2S, and it has a molecular weight of 147.2 g/mol .

Mechanism of Action

Safety and Hazards

While specific safety and hazard data for “Pent-4-yne-1-sulfonamide” is not available, it’s important to handle all chemical compounds with care. For instance, 4-Pentyn-1-ol, a related compound, is considered hazardous and is classified as a combustible liquid that causes skin and eye irritation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-4-yne-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pent-4-yne-1-ol with sulfonyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields the desired sulfonamide product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of intermediate sulfonyl chlorides followed by their reaction with amines to form the sulfonamide .

Chemical Reactions Analysis

Types of Reactions: Pent-4-yne-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Pent-4-yne-1-sulfonamide is unique due to the presence of the alkyne group, which imparts additional reactivity compared to other sulfonamides. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

pent-4-yne-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSNTFJJJGFTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565108-36-2
Record name pent-4-yne-1-sulfonamide
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